m7GpppApG -

m7GpppApG

Catalog Number: EVT-12557438
CAS Number:
Molecular Formula: C31H41N15O24P4
Molecular Weight: 1131.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

m7GpppApG (7-methylguanylate 5'-triphosphate adenosine) is a trinucleotide mRNA cap analog that plays a crucial role in the stability and translation of messenger RNA in eukaryotic cells. This compound mimics the natural 5' cap structure found in eukaryotic mRNAs, which is essential for protecting mRNA from degradation, facilitating nuclear export, and initiating translation. The presence of the 7-methylguanylate moiety at the 5' end is critical for these functions, making m7GpppApG a valuable tool in molecular biology and therapeutic applications.

Source

m7GpppApG can be synthesized through various chemical methods, including solid-phase synthesis and enzymatic approaches. It is derived from guanosine and adenosine nucleotides, with specific modifications to create the triphosphate linkage and methylation at the guanine base. The synthesis processes have been documented in several studies, highlighting the importance of this compound in RNA research and therapeutic development .

Classification

m7GpppApG is classified as a nucleotide analog and specifically as a cap analog used in RNA synthesis. It falls under the broader category of nucleoside triphosphates, which are essential building blocks for RNA synthesis in both natural and synthetic contexts.

Synthesis Analysis

Methods

The synthesis of m7GpppApG typically involves several key steps:

  1. Starting Materials: The process begins with commercially available nucleosides such as guanosine and adenosine.
  2. Phosphorylation: The nucleosides are phosphorylated to form nucleoside triphosphates. This step often utilizes phosphoramidite chemistry or enzymatic phosphorylation.
  3. Methylation: The guanosine component undergoes methylation at the N7 position to yield 7-methylguanylate.
  4. Triphosphate Linkage Formation: A triphosphate bridge is created between the guanosine and adenosine moieties, resulting in the final product, m7GpppApG.

Technical details regarding these methods can be found in various publications that describe both automated solid-phase synthesis techniques and enzymatic methods for producing nucleotide analogs .

Molecular Structure Analysis

Data

The molecular formula for m7GpppApG is C13H15N5O9P3C_{13}H_{15}N_5O_9P_3, with a molar mass of approximately 421.18 g/mol. Its structural analysis reveals that it retains key features necessary for interaction with translation initiation factors .

Chemical Reactions Analysis

Reactions

m7GpppApG participates in several chemical reactions relevant to its function:

  • Hydrolysis: Under physiological conditions, m7GpppApG can be hydrolyzed by enzymes such as decapping enzymes, which cleave the triphosphate linkage.
  • Binding Reactions: It interacts specifically with translation initiation factors like eIF4E, facilitating the recruitment of ribosomes to mRNA for translation initiation.

Technical details about these reactions have been documented, emphasizing their significance in regulating gene expression and mRNA stability .

Mechanism of Action

Process

The mechanism of action of m7GpppApG involves several critical steps:

  1. Cap Recognition: The 7-methylguanylate cap is recognized by eukaryotic translation initiation factor 4E (eIF4E), which binds to the cap structure.
  2. Translation Initiation Complex Formation: This binding promotes the assembly of the translation initiation complex, including other factors such as eIF4G and the small ribosomal subunit.
  3. Protection from Degradation: The cap structure protects mRNA from degradation by exonucleases, thereby enhancing its stability.

Data from structural studies have shown that modifications to the cap structure can influence binding affinity and translational efficiency .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: Relatively stable under physiological conditions but susceptible to hydrolysis by decapping enzymes.
  • Reactivity: Can participate in nucleophilic attack reactions due to its triphosphate group.

Relevant analyses indicate that modifications to its structure can significantly affect its biochemical properties and interactions .

Applications

m7GpppApG has a wide range of scientific applications:

  • RNA Synthesis: Used as a cap analog for synthesizing capped RNA transcripts in vitro.
  • Therapeutic Development: Plays a role in developing mRNA-based therapeutics, including vaccines.
  • Research Tool: Utilized in studies investigating translation mechanisms and mRNA stability.
Introduction to mRNA 5′-Cap Structures

The 5′ cap is a fundamental modification of eukaryotic mRNA, characterized by a 7-methylguanosine (m⁷G) linked via a 5′-5′ triphosphate bridge to the first transcribed nucleotide. This structure exists in three forms: Cap-0 (m⁷GpppN), Cap-1 (m⁷GpppN₂ₘ), and Cap-2 (m⁷GpppN₂ₘNₘ), where N₂ₘ denotes 2′-O-methylation of the ribose ring. Unlike endogenous eukaryotic mRNA, mitochondrial/chloroplastic transcripts lack capping [3]. The cap is co-transcriptionally synthesized by a multi-enzyme complex involving RNA triphosphatase, guanylyltransferase, and guanine-N7 methyltransferase, with 2′-O-methylation mediated by dedicated methyltransferases [1].

Table 1: Key Cap Structures and Their Biological Significance

Cap TypeStructurePrevalenceKey Functions
Cap-0m⁷GpppNYeast, lower eukaryotesBasic exonuclease protection
Cap-1m⁷GpppN₂ₘMammals, higher eukaryotesImmune evasion, enhanced translation
Cap-2m⁷GpppN₂ₘN₂ₘMammals (minor fraction)Fine-tuned translational control

Biological Significance of Cap Modifications in Eukaryotic mRNA Metabolism

Cap modifications orchestrate multiple facets of mRNA metabolism:

  • Nuclear Processing & Export: The cap-binding complex (CBC), comprising CBP20 and CBP80 subunits, recognizes m⁷G through an intricate "aromatic sandwich" mechanism (tyrosine residues in CBP20 stack against m⁷G) [2]. CBC recruits spliceosome components and polyadenylation factors, facilitating efficient pre-mRNA processing. CBC also mediates nuclear export by interacting with the nuclear pore complex [1] [3].
  • Translation Initiation: Cytoplasmic replacement of CBC by eIF4E enables ribosome recruitment. eIF4E binds m⁷G via a separate structural domain, inducing 5′-3′ mRNA circularization through eIF4G-poly(A)-binding protein (PABP) interactions [1] [3].
  • Decay Regulation: The cap protects against 5′→3′ exonucleases. Decapping enzymes (Dcp1/2) compete with eIF4E for cap access, directing non-functional mRNAs to processing bodies (P-bodies) for degradation [1] [3].
  • Immune Evasion: Cap-1 structures are critical "self-identifiers" in vertebrates. Uncapped or Cap-0 RNAs trigger innate immune sensors (e.g., RIG-I), inducing interferon responses. 2′-O-methylation prevents this recognition, a mechanism exploited by viruses and synthetic mRNA therapeutics [1] [7].

Evolution from Dinucleotide to Trinucleotide Cap Analogs

Early cap analogs faced limitations in fidelity and functionality:

  • First-Generation m⁷GpppG: Co-transcriptionally incorporated during in vitro transcription (IVT), but ~50% incorporates in reverse orientation (Gpppm⁷G), rendering mRNA untranslatable [6].
  • Anti-Reverse Cap Analogs (ARCAs): 3′-O-methylation of m⁷G (e.g., m₂⁷,3′-OGpppG) prevents reverse incorporation, boosting functional capping to ~80%. However, ARCAs only yield Cap-0 structures, limiting translational efficiency and immune evasion [5] [6].
  • Trinucleotide Analogs (m⁷GpppN₂ₘN): These address ARCA limitations:
  • Cap-1 Mimicry: The first transcribed nucleotide (N₂ₘ) is 2′-O-methylated, enabling innate immune evasion [6] [7].
  • Directional Fidelity: An unmethylated 3′-nucleotide (N) provides a free 2′-OH for polymerase elongation, eliminating reverse incorporation [6].
  • Reduced GTP Competition: Sequence-specific designs (e.g., m⁷GpppA₂ₘG) avoid initiating with guanosine, minimizing GTP competition during IVT [6].

Table 2: Evolution of Cap Analogs for Synthetic mRNA

GenerationExampleCapping EfficiencyCap StructureKey Limitations
Dinucleotidem⁷GpppG≤50%Cap-0High reverse orientation
ARCAm₂⁷,3′-OGpppG~80%Cap-0No 2′-O-methylation
Trinucleotidem⁷GpppA₂ₘG>95%Cap-1None significant

Role of m7GpppApG in Mimicking Endogenous Cap 1 Structures

m7GpppApG (CAS 80010-97-5) exemplifies optimized trinucleotide cap analogs. Its structure comprises:

  • N7-methylguanosine (m⁷G): The canonical cap anchor.
  • 2′-O-methyladenosine (A₂ₘ): Positioned as the first transcribed nucleotide.
  • Guanylate (G): The 3′-terminal nucleotide with a free 2′-OH for polymerase extension [4] [6].

Mechanistic Advantages

  • Enhanced IVT Yield: The AG sequence initiates transcription without GTP competition, increasing mRNA yield by 2–5-fold compared to ARCAs [6].
  • Immunoevasion: Cap-1 configuration (m⁷GpppA₂ₘ) prevents activation of TLR7, RIG-I, and IFN-β pathways, critical for in vivo applications [6] [7].
  • Translational Efficiency: m⁷GpppA₂ₘG-capped mRNA shows 3× higher protein expression in mammalian cells than ARCA-capped counterparts due to eIF4E affinity and ribosome engagement [6].

Therapeutic Applications

  • Vaccines: Pfizer/BioNTech’s COVID-19 vaccine used a variant (m⁷GpppA₂ₘG(3′-O-Me)), underscoring its clinical validation [6].
  • Protein Replacement & Gene Editing: Next-gen variants like CAP4 (UNA-modified) enable persistent expression, while CAP5 (phosphonate-bridged) offers transient, high-yield translation [6].

Analytical Verification

Quality control leverages LC-MS/MS with ion-pairing reversed-phase chromatography. Key metrics:

  • Capping Efficiency: Quantified by relative abundances of m⁷GpppA₂ₘG-fragments vs. uncapped isoforms.
  • Impurity Detection: Sensitive to 0.1% levels using ACQUITY Premier Columns [7].

Table 3: Comparative Features of Leading Trinucleotide Cap Analogs

AnalogStructureIVT YieldProtein ExpressionBest-Fit Applications
m⁷GpppA₂ₘG (Std.)m⁷GpppA₂ₘ-p-G++++++Vaccines, standard therapeutics
CAP4UNA-m⁷GpppA₂ₘG++++ (sustained)Protein replacement
CAP5m⁷G=CH₂ppA₂ₘG++++++++ (transient)CRISPR/Cas9 gene editing

Properties

Product Name

m7GpppApG

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate

Molecular Formula

C31H41N15O24P4

Molecular Weight

1131.6 g/mol

InChI

InChI=1S/C31H41N15O24P4/c1-43-8-46(24-14(43)26(53)42-31(34)40-24)28-18(50)16(48)10(66-28)3-63-72(56,57)69-74(60,61)70-73(58,59)64-4-11-20(19(51)29(67-11)44-6-37-12-21(32)35-5-36-22(12)44)68-71(54,55)62-2-9-15(47)17(49)27(65-9)45-7-38-13-23(45)39-30(33)41-25(13)52/h5-11,15-20,27-29,47-51H,2-4H2,1H3,(H11-,32,33,34,35,36,39,40,41,42,52,53,54,55,56,57,58,59,60,61)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,27-,28-,29-/m1/s1

InChI Key

RFVDJKHUSIMMMJ-ZQWUJQRXSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OCC7C(C(C(O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)OC[C@@H]7[C@H]([C@H]([C@@H](O7)N8C=NC9=C8N=C(NC9=O)N)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.